8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
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Overview
Description
8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H7BrO3 and a molecular weight of 267.08 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Mechanism of Action
Target of Action
Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It’s worth noting that chromenopyridine derivatives, which can be synthesized from similar compounds, interact with various biological targets to exert their effects .
Biochemical Pathways
Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to interact with multiple biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to have various biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Preparation Methods
The synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the bromination of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the chromene ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid, while reduction yields 8-bromo-6-methyl-4-oxo-4H-chromene-3-methanol.
Scientific Research Applications
8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may have pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde include:
6-methyl-4-oxo-4H-chromene-3-carbaldehyde: Lacks the bromine atom at the 8-position, which may affect its reactivity and biological activity.
8-bromo-4-oxo-4H-chromene-3-carbaldehyde: Lacks the methyl group at the 6-position, which may influence its chemical properties and applications.
4-oxo-4H-chromene-3-carbaldehyde: Lacks both the bromine and methyl groups, making it less substituted and potentially less reactive.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-6-methyl-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVYSTVFILNSRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649299 |
Source
|
Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879559-55-4 |
Source
|
Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879559-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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